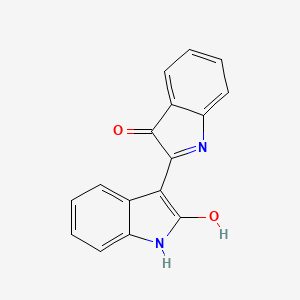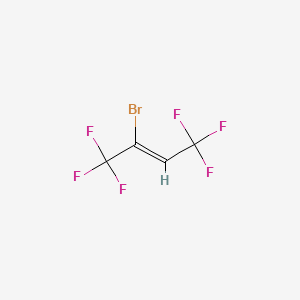
5-(oxiran-2-yl)-2H-1,3-benzodioxole
Übersicht
Beschreibung
5-(oxiran-2-yl)-2H-1,3-benzodioxole is a chemical compound that features an oxirane ring attached to a benzodioxole moiety
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 3-oxiran-2ylalanine, have been shown to target s-adenosylmethionine synthase isoform type-1 . This enzyme plays a crucial role in the methionine cycle, which is essential for many cellular processes, including DNA methylation and polyamine synthesis .
Biochemical Pathways
A related compound, a heterocyclic trioxirane, has been used as an experimental anticancer agent, suggesting that it may affect pathways related to cell proliferation and apoptosis .
Biochemische Analyse
Biochemical Properties
The oxirane ring in 5-(oxiran-2-yl)-2H-1,3-benzodioxole can act as an electrophile, reacting with nucleophiles such as proteins, enzymes, and other biomolecules . This interaction can lead to the opening of the oxirane ring, resulting in the formation of new covalent bonds
Molecular Mechanism
The molecular mechanism of action of this compound is likely related to its ability to form covalent bonds with biomolecules through its oxirane ring This could lead to changes in the function of these biomolecules, potentially influencing processes such as enzyme activity and gene expression
Temporal Effects in Laboratory Settings
Given the reactivity of the oxirane ring, it is possible that this compound could degrade over time or under certain conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(oxiran-2-yl)-2H-1,3-benzodioxole typically involves the formation of the oxirane ring followed by its attachment to the benzodioxole structure. One common method is the reaction of a benzodioxole derivative with an epoxide precursor under basic conditions. For example, the reaction of 1,3-benzodioxole with epichlorohydrin in the presence of a base such as sodium hydroxide can yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale epoxidation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(oxiran-2-yl)-2H-1,3-benzodioxole undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: Reduction of the oxirane ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under mild conditions.
Major Products Formed
Diols: Formed through oxidation of the oxirane ring.
Alcohols: Resulting from the reduction of the oxirane ring.
Substituted Benzodioxoles: Produced via nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
5-(oxiran-2-yl)-2H-1,3-benzodioxole has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: Utilized in the development of novel polymers and materials with unique properties.
Biological Studies: Studied for its interactions with biological macromolecules and potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxiranecarbonitriles: Compounds with both oxirane and cyano groups, used in organic synthesis.
Benzofuran Derivatives: Compounds with a benzofuran ring, known for their antimicrobial and anticancer activities.
Epoxides: A broad class of compounds containing an oxirane ring, widely used in organic synthesis.
Uniqueness
5-(oxiran-2-yl)-2H-1,3-benzodioxole is unique due to the combination of the oxirane ring and the benzodioxole moiety, which imparts distinct reactivity and potential biological activity. Its structure allows for diverse chemical transformations and applications in various fields of research.
Eigenschaften
IUPAC Name |
5-(oxiran-2-yl)-1,3-benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-2-7-8(12-5-11-7)3-6(1)9-4-10-9/h1-3,9H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUBLPWVRYNYHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501303822 | |
| Record name | 5-(2-Oxiranyl)-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501303822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40288-67-3 | |
| Record name | 5-(2-Oxiranyl)-1,3-benzodioxole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40288-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Oxiranyl)-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501303822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![[4-(Methylsulfanyl)phenyl]methanamine hydrochloride](/img/structure/B3425243.png)
